Foreword by the Senior Application Scientist
Foreword by the Senior Application Scientist
An In-Depth Technical Guide to the Parishin Family of Compounds: Chemical Structure, Properties, and Therapeutic Potential
In the realm of natural product research, the genus Gastrodia has long been a focal point for its rich chemical diversity and profound therapeutic applications in traditional medicine. Among the myriad of bioactive constituents isolated from these plants, the Parishin family of phenolic glucosides has emerged as a particularly promising class of molecules. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of the Parishin compounds.
While the primary topic of interest is Parishin D, it is crucial to acknowledge the current landscape of scientific literature. As of this writing, detailed experimental data and biological activity studies specifically on Parishin D are limited. Therefore, this guide will take a broader, more informative approach by discussing the Parishin family as a whole, drawing upon the more extensively studied analogues such as Parishin A, B, C, and E to provide a holistic understanding of the chemical and biological properties that characterize this class of compounds. This comparative approach will not only shed light on the potential of Parishin D but also provide a robust framework for future research and development endeavors.
Chemical Structure and Physicochemical Properties
The Parishin family of compounds are derivatives of gastrodin, which is the glucoside of 4-hydroxybenzyl alcohol. These compounds are characterized by the esterification of citric acid or its derivatives with one or more gastrodin molecules.[1]
Chemical Structure of Parishin D
Parishin D is a distinct member of this family. Its chemical structure, as cataloged in public chemical databases, is presented below.
IUPAC Name: 2-hydroxy-4-[(4-hydroxyphenyl)methoxy]-2-[2-[(4-hydroxyphenyl)methoxy]-2-oxoethyl]-4-oxobutanoic acid
Physicochemical Properties
A summary of the key physicochemical properties of Parishin D, alongside other notable members of the Parishin family for comparative analysis, is provided in the table below. Understanding these properties is fundamental for designing experimental protocols, formulation development, and pharmacokinetic studies.
| Property | Parishin D | Parishin A | Parishin C |
| Molecular Formula | C₂₀H₂₀O₉ | C₄₅H₅₆O₂₅ | C₃₂H₄₀O₁₉ |
| Molecular Weight | 404.4 g/mol | 996.9 g/mol | 728.65 g/mol |
| CAS Number | 952068-64-3 | 62499-28-9 | 174972-80-6 |
| Predicted Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2) | Soluble in Methanol | Data not readily available |
| Appearance | Crystalline solid | Amorphous powder | Data not readily available |
Biological Activities and Therapeutic Potential
The Parishin family of compounds, primarily isolated from the rhizome of Gastrodia elata, has demonstrated a wide spectrum of biological and pharmacological activities.[2] These activities underscore their potential as lead compounds in drug discovery.
Anti-Inflammatory Activity
Several members of the Parishin family have exhibited significant anti-inflammatory properties. For instance, Parishin E, derived from ginger-processed Gastrodia elata, has been shown to alleviate rheumatoid arthritis.[3] Its mechanism involves the regulation of histone 3 lactylation at H3K18la and H3K27la sites, leading to the inhibition of macrophage polarization.[3] This suggests that parishins could be valuable in the management of chronic inflammatory diseases.
Antioxidant and Anti-Aging Effects
Parishins have been reported to possess potent antioxidant properties. Parishin A, for example, has been shown to extend the lifespan of yeast by increasing the activity of superoxide dismutase (SOD) and decreasing levels of malondialdehyde (MDA), a marker of oxidative stress.[4] This anti-aging effect is mediated through the regulation of the Sir2/Uth1/TOR signaling pathway. Furthermore, parishin treatment in aged mice has been shown to ameliorate aging-induced cardiopulmonary fibrosis and reduce serum levels of senescence markers like p16Ink4a, GDF15, and IL-6.
Neuroprotective Effects
The traditional use of Gastrodia elata for neurological disorders is supported by modern pharmacological studies on its constituents, including the parishins. Parishin C has been shown to improve cognitive deficits in animal models by reversing the suppression of long-term potentiation (LTP) induced by scopolamine.[5][6] This highlights the potential of parishins in the treatment of neurodegenerative diseases and cognitive impairments.
Mechanism of Action: A Focus on Key Signaling Pathways
The therapeutic effects of Parishins are underpinned by their interaction with various cellular signaling pathways. The following section details the known mechanisms of action for some of the well-studied parishins, providing a probable framework for the bioactivity of Parishin D.
Modulation of the Sir2/Uth1/TOR Signaling Pathway
As mentioned, Parishin A extends the lifespan of yeast through the regulation of the Sir2/Uth1/TOR signaling pathway. This pathway is a highly conserved signaling cascade that plays a central role in regulating cell growth, proliferation, and survival in response to nutrient availability and stress. By modulating this pathway, Parishin A can influence cellular processes related to aging and longevity.
Caption: General workflow for the isolation of Parishin derivatives.
Step-by-Step Methodology:
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Extraction: Dried and powdered rhizomes of Gastrodia elata are subjected to solvent extraction, typically with ethanol, under reflux.
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Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is then subjected to liquid-liquid fractionation using solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.
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Chromatography: The enriched fractions are further purified using a combination of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate individual Parishin compounds.
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Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Methodology:
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Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Parishin D) for 1-2 hours.
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LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, and incubated for an additional 24 hours.
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Nitrite Quantification (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
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Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-only control group. A dose-response curve is generated to determine the IC₅₀ value.
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Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS) is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the test compound.
Future Directions and Conclusion
The Parishin family of natural products represents a rich source of bioactive molecules with significant therapeutic potential, particularly in the areas of anti-inflammatory, antioxidant, and neuroprotective applications. While research on specific members like Parishin A, C, and E has provided valuable insights into their mechanisms of action, Parishin D remains a relatively unexplored entity.
Future research should prioritize the comprehensive biological evaluation of Parishin D to elucidate its specific pharmacological profile. This includes in-depth studies on its anti-inflammatory, antioxidant, and neuroprotective effects, as well as its potential in other therapeutic areas. Furthermore, unraveling its precise molecular mechanisms of action will be crucial for its development as a potential therapeutic agent.
References
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Lin, Y., Sun, Y., Weng, Y., et al. (2016). Parishin from Gastrodia elata extends the lifespan of yeast via regulation of Sir2/Uth1/TOR signaling pathway. Oxidative Medicine and Cellular Longevity, 2016:4074690. [Link]
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Kim, D. H., et al. (2022). Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. Molecules, 28(1), 7. [Link]
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MDPI. (2022). Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts. [Link]
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An, L., et al. (2011). [Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine]. Yao Xue Xue Bao, 46(10), 1161-6. [Link]
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Liu, X., et al. (2024). Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites. Frontiers in Immunology, 15, 1369592. [Link]
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ResearchGate. (2023). Accumulation of Gastrodin, p-Hydroxybenzyl Alcohol, and Parishin in Gastrodia elata During Growth. [Link]
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ResearchGate. (2011). Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine. [Link]
Sources
- 1. Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata and Comparative Analysis of Parishin Derivatives in Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Structure-activity relationship of gastrodin and parishins on learning and memory deficits induced by scopolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
